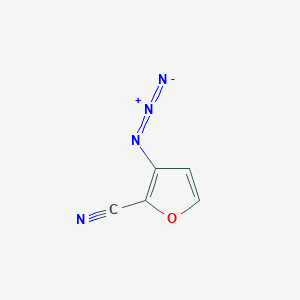![molecular formula C13H13N5 B10797275 N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797275.png)
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of OSM-S-618 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps:
Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.
Formation of Thienopyrimidine Scaffold: The thiophene derivatives are then converted into the thienopyrimidine scaffold through a series of reactions, including halogenation and amination.
Completion of the Scaffold: The final step involves the completion of the halogenated aminothienopyrimidine scaffold, which may include additional functional group modifications.
Chemical Reactions Analysis
OSM-S-618 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur, where new atoms or groups are added to the compound.
Scientific Research Applications
OSM-S-618 has several scientific research applications, including:
Medicinal Chemistry: The compound is being explored for its potential as an antimalarial agent.
Biological Research: OSM-S-618 is used in studies to understand the biological pathways and molecular targets involved in malaria infection.
Drug Discovery: The compound serves as a lead compound in drug discovery efforts aimed at developing new treatments for malaria and other diseases.
Mechanism of Action
The mechanism of action of OSM-S-618 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is essential for protein synthesis in the parasite. OSM-S-618 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity. This inhibition leads to the disruption of protein synthesis and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-618 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-618 has unique structural features that contribute to its distinct biological activity. For example, OSM-S-618 has a halogenated aminothienopyrimidine scaffold, which enhances its potency and selectivity against Plasmodium falciparum .
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with activity against malaria.
TCMDC-135294: A structurally related compound identified in a screen of compounds from a GSK library.
OSM-S-618 stands out due to its unique mechanism of action and its potential as a lead compound in the development of new antimalarial therapies.
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine |
InChI |
InChI=1S/C13H13N5/c1-2-4-11(5-3-1)6-7-15-12-8-14-9-13-17-16-10-18(12)13/h1-5,8-10,15H,6-7H2 |
InChI Key |
LVXBGAOEWBPTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN=CC3=NN=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol](/img/structure/B10797193.png)
![2-[6-(3-Methylsulfonylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797207.png)
![2-[6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797209.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
![6-Iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10797224.png)
![2-(6-Thiophen-2-ylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid](/img/structure/B10797230.png)
![3-(4-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797234.png)
![3-(4-Methoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797241.png)
![N-benzyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797245.png)
![3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10797246.png)
![8-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797255.png)
![5-(2-Phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797260.png)

![3-(4-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797268.png)
